Cas no 1249742-31-1 (1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine)

1-2-(Thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core linked to a thiomorpholine moiety via an ethyl spacer. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The thiomorpholine group enhances solubility and bioavailability, while the pyrazole-amine functionality offers versatile sites for further derivatization. Its well-defined synthetic pathway ensures high purity and consistency, supporting its use in the development of biologically active molecules. The compound is particularly useful in the design of kinase inhibitors and other therapeutic agents, where its balanced lipophilicity and electronic characteristics contribute to optimized pharmacokinetic profiles.
1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine structure
1249742-31-1 structure
商品名:1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine
CAS番号:1249742-31-1
MF:C9H16N4S
メガワット:212.315139770508
CID:5520703
PubChem ID:62137692

1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-4-amine, 1-[2-(4-thiomorpholinyl)ethyl]-
    • 1-(2-Thiomorpholinoethyl)-1h-pyrazol-4-amine
    • 1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine
    • EN300-1110629
    • CS-0284418
    • F83517
    • AKOS011417983
    • 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
    • 1-(2-thiomorpholin-4-ylethyl)pyrazol-4-amine
    • 1249742-31-1
    • インチ: 1S/C9H16N4S/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6,10H2
    • InChIKey: AKHPUCLVQGROKJ-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN2CCSCC2)C=C(N)C=N1

計算された属性

  • せいみつぶんしりょう: 212.10956770g/mol
  • どういたいしつりょう: 212.10956770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 72.4Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • ふってん: 412.1±45.0 °C(Predicted)
  • 酸性度係数(pKa): 6.97±0.20(Predicted)

1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1110629-10g
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
1249742-31-1 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1110629-1g
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
1249742-31-1 95%
1g
$842.0 2023-10-27
Aaron
AR024VQX-250mg
1-(2-Thiomorpholinoethyl)-1h-pyrazol-4-amine
1249742-31-1 95%
250mg
$427.00 2025-02-13
Aaron
AR024VQX-1g
1-(2-Thiomorpholinoethyl)-1h-pyrazol-4-amine
1249742-31-1 95%
1g
$855.00 2025-02-13
Ambeed
A1016895-250mg
1-[2-(Thiomorpholin-4-yl)ethyl]-1h-pyrazol-4-amine
1249742-31-1 95%
250mg
$484.0 2024-04-25
Enamine
EN300-1110629-0.05g
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
1249742-31-1 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1110629-0.25g
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
1249742-31-1 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1110629-2.5g
1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine
1249742-31-1 95%
2.5g
$1650.0 2023-10-27
Aaron
AR024VQX-10g
1-(2-Thiomorpholinoethyl)-1h-pyrazol-4-amine
1249742-31-1 95%
10g
$3675.00 2025-02-13
1PlusChem
1P024VIL-100mg
1-(2-Thiomorpholinoethyl)-1h-pyrazol-4-amine
1249742-31-1 97%
100mg
$407.00 2023-12-25

1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine 関連文献

1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine (CAS No. 1249742-31-1)

The compound 1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine (CAS No. 1249742-31-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a thiomorpholine ring and a pyrazole core, makes it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given its ability to interact with biological targets. The compound's amine functionality further enhances its versatility in medicinal chemistry.

In recent years, the demand for heterocyclic compounds like 1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine has surged due to their role in developing targeted therapies. This aligns with the growing focus on personalized medicine and precision drug design, topics frequently searched in scientific databases. The compound’s sulfur-containing thiomorpholine moiety is particularly noteworthy, as it often improves metabolic stability and bioavailability—a key consideration in modern drug optimization strategies.

From a synthetic perspective, CAS No. 1249742-31-1 is often explored for its structure-activity relationship (SAR) potential. Chemists leverage its scaffold to design derivatives with enhanced selectivity and efficacy. This approach is central to addressing current challenges in oncology and neurological disorders, areas where users frequently search for novel small-molecule inhibitors. The compound’s pyrazol-4-amine segment also aligns with trends in fragment-based drug discovery, a hot topic in AI-driven research.

Another area of interest is the compound’s potential in bioconjugation and probe development. Its reactive amine group allows for facile modification, making it suitable for labeling studies or chemical biology applications. This versatility resonates with researchers investigating cellular signaling pathways or protein-protein interactions, frequently queried terms in academic search engines.

Quality control and analytical characterization of 1-2-(thiomorpholin-4-yl)ethyl-1H-pyrazol-4-amine are critical for its reliable use. Techniques like HPLC, NMR, and mass spectrometry are employed to ensure purity and identity, addressing the industry’s emphasis on QC/QA compliance. These aspects are often highlighted in user searches related to pharmaceutical standards and regulatory guidelines.

In summary, CAS No. 1249742-31-1 represents a promising candidate for advancing therapeutic innovation. Its multifaceted applications—from drug design to chemical biology—reflect the compound’s alignment with contemporary research priorities. As the scientific community continues to explore its potential, this molecule is poised to remain a focal point in discussions about next-generation therapeutics and molecular engineering.

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